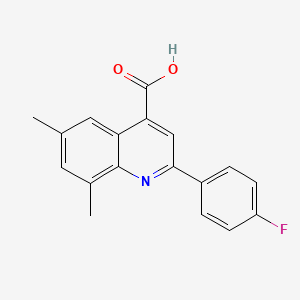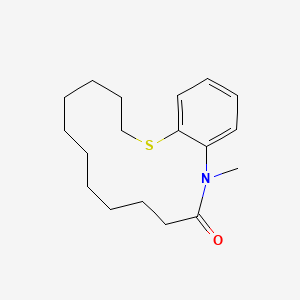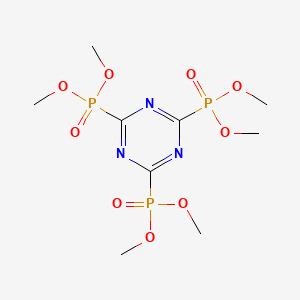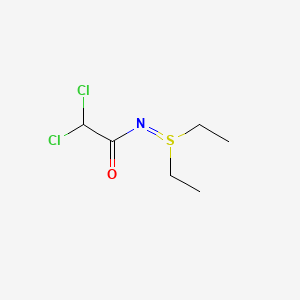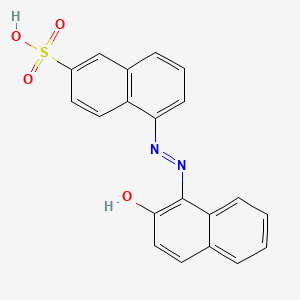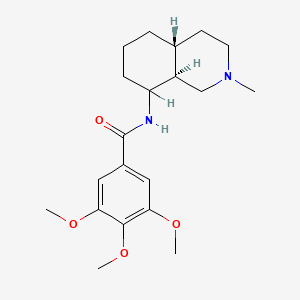
2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Pigment Red 52 typically involves the diazotization of 4-chloro-2-aminobenzenesulfonic acid, followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Red 52 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is isolated by filtration, washed to remove impurities, and dried to obtain the pigment in powder form .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Pigment Red 52 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the degradation of the azo bond.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups in the pigment can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Degraded products with broken azo bonds.
Reduction: Aromatic amines.
Substitution: Derivatives with substituted sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
C.I. Pigment Red 52 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in the study of azo compounds and their properties.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
Wirkmechanismus
The primary mechanism by which C.I. Pigment Red 52 exerts its effects is through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular structure, particularly the azo bond and the aromatic rings, plays a crucial role in this process. The pigment’s stability and resistance to chemical reactions are attributed to the presence of sulfonic acid groups, which enhance its solubility and dispersibility in various media .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C.I. Pigment Red 531: Another azo pigment with similar applications but different hue and stability properties.
C.I. Pigment Red 146: Known for its bluish-red color and used in similar applications but with different synthetic routes and properties.
Uniqueness
C.I. Pigment Red 52 stands out due to its unique combination of vibrant color, excellent lightfastness, and chemical stability. Its specific molecular structure, including the presence of multiple sulfonic acid groups, provides enhanced solubility and dispersibility, making it highly suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
27757-95-5 |
|---|---|
Molekularformel |
C18H13ClN2O6S |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
4-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13ClN2O6S/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24/h2-8,22H,1H3,(H,23,24)(H,25,26,27) |
InChI-Schlüssel |
BZRQQRFJGITEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

